molecular formula C15H19N3O4S B2435963 N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide CAS No. 1209155-04-3

N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide

Cat. No. B2435963
CAS RN: 1209155-04-3
M. Wt: 337.39
InChI Key: XOWWYRYCRSJZJV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA is a potent agonist of adenosine A1 receptors and has been shown to exhibit a wide range of biological effects.

Mechanism Of Action

N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide is a potent agonist of adenosine A1 receptors. Adenosine is a naturally occurring nucleoside that plays a critical role in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine A1 receptors by N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of biological effects.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. In addition, N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages And Limitations For Lab Experiments

N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist of adenosine A1 receptors, which makes it an ideal tool for studying the physiological and pharmacological effects of adenosine. N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. In addition, N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide may have off-target effects that could confound the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide. One area of research is the development of novel N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide analogs that exhibit improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the therapeutic potential of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide in various disease models, including ischemic heart disease, Parkinson's disease, and Alzheimer's disease. Finally, the use of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide in combination with other drugs or therapies may also be explored as a potential treatment strategy.

Synthesis Methods

The synthesis of N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonamide with 1-cyanocyclohexylamine to form 4-(1-cyanocyclohexylamino)benzenesulfonamide. This compound is then reacted with 2-(bromomethyl)phenyl acetate to produce N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological effects, including anti-inflammatory, cardioprotective, and neuroprotective properties. N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide has also been investigated for its potential use in the treatment of various diseases, including ischemic heart disease, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c16-11-15(8-2-1-3-9-15)18-14(19)10-22-12-4-6-13(7-5-12)23(17,20)21/h4-7H,1-3,8-10H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWWYRYCRSJZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(4-sulfamoylphenoxy)acetamide

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